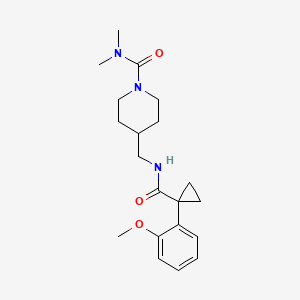

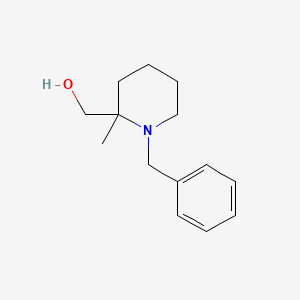

![molecular formula C23H14N4OS3 B2973107 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide CAS No. 476641-03-9](/img/structure/B2973107.png)

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(7-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide” is a compound with the molecular formula C12H11N3OS2. Its average mass is 277.365 Da and its monoisotopic mass is 277.034363 Da .

Synthesis Analysis

The synthesis of such compounds often involves the use of hydrazonoyl halides as precursors . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Scientific Research Applications

Synthesis and Characterization

The compound N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide, while not directly identified in the literature search, is structurally related to a class of compounds known for their versatile biological activities. The synthesis and characterization of related benzothiazole derivatives have been extensively studied, indicating their importance in medicinal chemistry. For instance, Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which were characterized by various spectroscopic techniques and exhibited psychotropic, anti-inflammatory, and cytotoxic activities (Zablotskaya et al., 2013).

Biological Activities

The related compounds have demonstrated a range of biological activities, which could be indicative of the potential uses of the target compound in scientific research. For example:

Anticancer Activity : Bindu et al. (2019) developed a series of benzothiazole and quinoline fused bioactive compounds, which exhibited significant anticancer activity against various cancer cell lines, highlighting the relevance of such compounds in cancer research (Bindu et al., 2019).

Antimicrobial Activity : Abdel-Mohsen (2003) synthesized heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline, which showed antimicrobial activity, suggesting the potential of these compounds in addressing microbial resistance (Abdel-Mohsen, 2003).

Anticonvulsant and Analgesic Activities : Novel derivatives with benzothiazole moieties have been evaluated for their anticonvulsant and analgesic activities, indicating the compound's potential application in the treatment of neurological disorders (Saad et al., 2011).

Diuretic Activity : Yar and Ansari (2009) investigated the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives, providing insights into their potential use in managing conditions associated with fluid retention (Yar & Ansari, 2009).

Mechanism of Action

Future Directions

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics . Therefore, the future directions of this compound could involve further exploration of its potential therapeutic applications.

properties

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N4OS3/c1-12-24-20-19(30-12)9-8-16-21(20)31-23(26-16)27-22(28)14-11-17(18-7-4-10-29-18)25-15-6-3-2-5-13(14)15/h2-11H,1H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSPAIKUUOAYKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CS6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2973024.png)

![9-benzyl-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2973025.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2973038.png)

![2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2973043.png)

![4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate](/img/no-structure.png)

![Octahydrocyclopenta[B]pyrrole](/img/structure/B2973046.png)